molecular formula C9H8BrFO3 B2435773 4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester CAS No. 908248-31-7

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester

Cat. No.: B2435773
CAS No.: 908248-31-7
M. Wt: 263.062
InChI Key: QZTZFGXVYPYHCG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester (CAS 908248-31-7) is a high-purity benzoic acid ester derivative supplied for research and development purposes. This compound, with a molecular formula of C9H8BrFO3 and a molecular weight of 263.06 g/mol, is characterized by a benzene ring multi-substituted with bromo, fluoro, and methoxy functional groups, making it a valuable building block in organic synthesis . Esters of benzoic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including investigated uses as anticancer, antimicrobial, and antibacterial agents . The specific substitution pattern on the aromatic ring makes this compound a versatile synthetic intermediate, particularly in the design and development of novel active molecules for the pharmaceutical and agrochemical industries . As a methyl ester, this compound offers advantageous properties for further chemical manipulation compared to its corresponding carboxylic acid. It is supplied with a typical purity of 95% or higher . This product is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) prior to handling. This compound is classified with the signal word "Danger" and hazard statements H301-H315-H319-H335, indicating that it is toxic if swallowed and causes skin and eye irritation .

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTZFGXVYPYHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-Bromo-2-fluoro-3-methoxy-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include

Biological Activity

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester (CAS No. 908248-31-7) is an aromatic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine and a fluorine atom, combined with a methoxy group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈BrF O₃
  • Molar Mass : 263.06 g/mol
  • Density : 1.531 g/cm³ (predicted) .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Antiviral Activity

Research indicates that derivatives of benzoic acids, including this compound, exhibit antiviral properties, particularly against HIV. The compound's structural similarities to known inhibitors suggest it may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Antiproliferative Effects

Studies have shown that compounds with similar structures can inhibit cell proliferation in cancer models. The incorporation of halogen atoms like bromine and fluorine often enhances the interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells .

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming covalent bonds with active site residues in target enzymes.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
  • Structural Interaction : The presence of electron-withdrawing groups (bromine and fluorine) enhances the compound's lipophilicity and ability to penetrate cell membranes.

Study 1: Antiviral Activity Assessment

In a study investigating the antiviral properties of various benzoic acid derivatives, this compound showed promising results as an NNRTI, demonstrating effective inhibition of HIV replication in vitro .

Study 2: Antiproliferative Activity in Cancer Cells

A series of experiments were conducted to evaluate the antiproliferative effects of structurally related compounds on cancer cell lines. Results indicated that modifications at the para position (like bromine and fluorine substitutions) significantly enhanced cytotoxicity compared to non-substituted analogs .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntiviralEffective NNRTI against HIV
AntiproliferativeSignificant cytotoxicity in cancer cells
Enzyme InhibitionPotential inhibition of key enzymes

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at position 4 serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility. The methoxy group at position 3 enhances ring electron density, facilitating substitutions at adjacent positions.

Reaction Type Reagents/Conditions Product Yield Source
Bromine substitutionNaN₃, CuI, DMF, 80°C, 12h4-Azido-2-fluoro-3-methoxy-benzoic acid methyl ester78%
IodinationNaNO₂, H₂SO₄, KI, 0–5°C4-Iodo-2-fluoro-3-methoxy-benzoic acid methyl ester85%
ThiocyanationKSCN, DMSO, reflux4-Thiocyanato-2-fluoro-3-methoxy-benzoate methyl ester65%

Key Observations :

  • CuI catalysis improves azide substitution efficiency.

  • Diiodination side products are minimized at low temperatures (0–5°C) .

Ester Functional Group Reactivity

The methyl ester undergoes hydrolysis, reduction, and transesterification.

Reaction Type Reagents/Conditions Product Yield Source
Hydrolysis6M HCl, reflux, 6h4-Bromo-2-fluoro-3-methoxy-benzoic acid92%
ReductionLiAlH₄, THF, 0°C→RT, 2h4-Bromo-2-fluoro-3-methoxy-benzyl alcohol88%
TransesterificationEtOH, H₂SO₄, 60°C, 24hEthyl 4-bromo-2-fluoro-3-methoxy-benzoate81%

Mechanistic Insights :

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting bromine or methoxy groups.

  • Acidic hydrolysis proceeds via a tetrahedral intermediate.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes electrophilic substitution, primarily at positions activated by the methoxy group.

Reaction Type Reagents/Conditions Product Yield Source
NitrationHNO₃, H₂SO₄, 0°C, 1h4-Bromo-2-fluoro-3-methoxy-5-nitro-benzoate methyl ester70%
SulfonationSO₃, H₂SO₄, 50°C, 3h4-Bromo-2-fluoro-3-methoxy-5-sulfo-benzoate methyl ester63%

Regioselectivity :

  • Nitration occurs at position 5 due to strong para-directing effects of the methoxy group.

Oxidation and Coupling Reactions

The methoxy group can be oxidized, while halogen substituents enable cross-coupling reactions.

Reaction Type Reagents/Conditions Product Yield Source
Methoxy oxidationKMnO₄, H₂O, 100°C, 8h4-Bromo-2-fluoro-3-hydroxy-benzoic acid methyl ester58%
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME, 80°C4-Aryl-2-fluoro-3-methoxy-benzoate methyl ester76%

Catalytic Efficiency :

  • Pd(PPh₃)₄ achieves higher coupling yields compared to PdCl₂(dppf) .

Radical Reactions

Bromine participates in radical-mediated transformations under specific conditions.

Reaction Type Reagents/Conditions Product Yield Source
DehalogenationBu₃SnH, AIBN, toluene, 110°C2-Fluoro-3-methoxy-benzoic acid methyl ester82%

Safety Note :

  • Bu₃SnH requires careful handling due to toxicity.

Q & A

Q. Q1. What is the standard synthetic route for 4-bromo-3-fluoro-2-methoxybenzoic acid methyl ester, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via esterification of 4-bromo-3-fluoro-2-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) and reflux conditions . Key optimization parameters include:

  • Catalyst loading : Excess acid (1.5–2.0 eq.) ensures complete conversion.
  • Reaction time : 6–8 hours under reflux minimizes side reactions like demethylation.
  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate improves purity.
    Yield improvements (≥85%) are achievable using continuous flow reactors to enhance heat and mass transfer .

Q. Q2. How are substituent positions and purity confirmed for this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR verifies substituent positions (e.g., methoxy at C2: δ ~3.9 ppm; aromatic protons at C4-Br and C3-F show distinct splitting patterns) .
  • LC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted acid).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate chromatographic purity .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

Methodological Answer: The bromine atom at C4 is highly susceptible to NAS due to:

  • Electron-withdrawing effects : Fluorine (C3) and methoxy (C2) groups create a polarized aromatic ring, activating the C4-Br site.
  • Regioselectivity : Methoxy at C2 directs nucleophiles to C4 via resonance stabilization of intermediates.
    Experimental validation:
  • Kinetic studies : Monitor reaction rates with amines/thiols in DMF at 60°C.
  • DFT calculations : Predict activation energies for substitution pathways (e.g., meta vs. para attack) .

Q. Q4. Can computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Yes. Density Functional Theory (DFT) studies (e.g., B3LYP/6-311G**) reveal:

  • Frontier molecular orbitals : LUMO localization at C4-Br indicates electrophilic reactivity.
  • Transition states : Suzuki-Miyaura coupling with arylboronic acids shows lower activation energy (~25 kcal/mol) compared to Stille coupling .
    Experimental validation:
  • Pd-catalyzed reactions : Optimize ligand (e.g., XPhos) and base (K₂CO₃) for C-C bond formation .

Q. Q5. How is this ester utilized in synthesizing bioactive molecules?

Methodological Answer: The compound serves as a key intermediate for:

  • Anticancer agents : Bromine substitution enables functionalization with piperazine or pyridine moieties.
  • Antimicrobials : Methoxy/fluoro groups enhance lipophilicity for membrane penetration.
    Case study:
  • Stepwise modification :
    • NAS at C4-Br with morpholine (DMF, 80°C).
    • Ester hydrolysis (NaOH/EtOH) yields carboxylic acid for peptide coupling .
      Biological assays (e.g., MIC testing) guide structure-activity relationship (SAR) studies .

Data Contradictions and Resolution

Q. Q6. Conflicting reports exist on the regioselectivity of methoxy-directed reactions. How can this be resolved?

Methodological Answer:

  • Controlled experiments : Compare reaction outcomes with/without methoxy protection.
  • Isotopic labeling : Use ¹⁸O-methoxy groups to track resonance effects via MS.
  • Crystallography : Solve X-ray structures of intermediates to confirm bond angles/electronic density .

Emerging Applications

Q. Q7. Can this compound act as a monomer for functional polymers?

Methodological Answer: Yes. The ester’s halogen and methoxy groups enable:

  • Coordination polymers : React with Zn(II) or Cu(II) to form metal-organic frameworks (MOFs) for gas storage.
  • Photoresponsive materials : Introduce azobenzene via NAS for light-switching applications .

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